1,4-Bis(1-isocyanato-1-methylethyl)benzene chemical and physical properties
1,4-Bis(1-isocyanato-1-methylethyl)benzene chemical and physical properties
An In-Depth Technical Guide to 1,4-Bis(1-isocyanato-1-methylethyl)benzene (p-TMXDI)
Executive Summary
1,4-Bis(1-isocyanato-1-methylethyl)benzene, universally referred to in polymer chemistry as para-tetramethylxylene diisocyanate (p-TMXDI), is a highly specialized araliphatic diisocyanate ()[1]. Unlike conventional aromatic isocyanates (e.g., MDI, TDI) where the isocyanate (-NCO) group is directly attached to the benzene ring, p-TMXDI features NCO groups bonded to tertiary carbon atoms (isopropylidene groups)[2]. This unique structural configuration marries the non-yellowing, light-stable properties of aliphatic isocyanates with the rigid structural integrity of aromatic compounds[2]. For researchers in drug delivery and advanced materials, p-TMXDI offers unparalleled control over reaction kinetics, making it a premier cross-linker for specialized polyurethanes and nonaqueous encapsulation systems[3].
Physicochemical Profiling and Thermodynamics
Understanding the thermodynamic and physical baseline of p-TMXDI is critical for formulation engineering. Notably, p-TMXDI is a white crystalline solid at room temperature, which heavily dictates its processing parameters compared to its meta-isomer (m-TMXDI), a liquid at ambient conditions[4].
Table 1: Quantitative Physicochemical Properties of p-TMXDI
| Property | Value |
| CAS Registry Number | 2778-41-8[1] |
| Molecular Formula | C14H16N2O2[1] |
| Molecular Weight | 244.29 g/mol [1] |
| Physical State (25°C) | White crystalline solid[4] |
| Melting Point | 72 °C[4] |
| Boiling Point | 150 °C (at 3 mm Hg)[4] |
| Vapor Pressure | 0.4 mm Hg (at 100 °C)[4] |
| NCO Content | 34.4 wt%[4] |
| Density (Melt) | ~1.09 g/mL (9.1 lbs/gal)[4] |
| Flash Point | >93 °C[4] |
Mechanistic Causality: Steric Hindrance & Reactivity
The fundamental causality behind p-TMXDI's unique reactivity profile lies in its tertiary carbon-NCO linkage.
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Reaction Kinetics: The bulky methyl groups surrounding the electrophilic NCO carbon physically shield it from rapid nucleophilic attack by polyols or polyamines[3]. Consequently, p-TMXDI reacts significantly slower than primary aliphatic isocyanates like hexamethylene diisocyanate (HDI) or unhindered aromatics like TDI[3]. This delayed reactivity prevents premature gelation, offering an extended "pot life" essential for complex molding and microfluidic mixing[4].
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Suppression of Side Reactions: A critical failure point in polyurethane synthesis is the uncontrolled formation of allophanates and biurets, which cause unwanted cross-linking and polymer branching. The steric bulk of p-TMXDI thermodynamically disfavors allophanate formation, ensuring a highly linear polymer backbone and exceptional storage stability ()[5].
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Microphase Separation: In polyurethane elastomers, the rigid para-substituted benzene ring promotes strong packing of the hard segments. Thermal annealing of p-TMXDI-based polyurethanes has been shown to increase the enthalpy of fusion, indicating enhanced microphase separation between hard and soft segments, which directly translates to superior mechanical durability ()[6].
Logical flow of p-TMXDI's steric hindrance leading to enhanced polymer stability.
Applications in Advanced Materials & Drug Delivery
Because of its controlled reactivity and high solubility in nonpolar hydrocarbon solvents, p-TMXDI is uniquely suited for highly specialized applications:
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Nonaqueous Oil-in-Oil (o/o) Emulsions: Encapsulating highly water-sensitive or hydrophilic payloads (e.g., polyamines, peptides) requires strictly anhydrous conditions. p-TMXDI is miscible with nonpolar continuous phases (like DHP-012) and reacts interfacially with dispersed polar phases ()[3]. Its slow reaction rate ensures the formation of a uniform polyurea microcapsule shell without the rapid, unstable precipitation seen with TDI[3].
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Propellant Binders: In aerospace engineering, p-TMXDI serves as a low-toxicity curing agent for hydroxy-terminated polybutadiene (HTPB) propellants, offering a safer alternative to TDI while maintaining excellent mechanical stress and strain properties at extreme temperatures ()[2],[4].
Self-Validating Experimental Protocol: Nonaqueous Microencapsulation
The following protocol details the synthesis of p-TMXDI-cross-linked microcapsules for hydrophilic payload delivery. This workflow is designed as a self-validating system where successful thermal analysis confirms proper reaction kinetics and shell integrity[3],[7].
Step 1: Phase Preparation
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Dispersed Phase: Dissolve the hydrophilic payload (e.g., diethylenetriamine, DETA) in a polar, nonaqueous solvent.
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Continuous Phase: Prepare a nonpolar hydrocarbon solvent (e.g., DHP-012) containing an appropriate block copolymer surfactant to stabilize the emulsion[3].
Step 2: Emulsification
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Inject the dispersed phase into the continuous phase using a microfluidic droplet generator or high-shear homogenizer. Monitor droplet size via optical microscopy to ensure a monodisperse emulsion.
Step 3: Cross-Linker Introduction
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Dissolve p-TMXDI in a small volume of the continuous phase solvent.
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Introduce the p-TMXDI solution dropwise into the emulsion under continuous magnetic stirring. Causality Note: The high miscibility of p-TMXDI in the continuous phase prevents premature precipitation, allowing it to migrate smoothly to the droplet interface[3].
Step 4: Interfacial Polymerization (Thermal Curing)
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Causality Note: Because p-TMXDI is sterically hindered, room-temperature curing is kinetically inefficient.
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Elevate the emulsion temperature to 60 °C to overcome the activation energy barrier. Maintain heating and stirring for 4 to 6 hours to drive the polyurea shell formation to completion[3].
Step 5: Isolation and Validation
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Centrifuge the mixture to isolate the microcapsules.
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Wash the pellet three times with a volatile hydrocarbon (e.g., hexane) to remove residual surfactant and unreacted p-TMXDI.
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Dry under vacuum.
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Validation Step: Perform Thermogravimetric Analysis (TGA). A stable weight up to 100 °C confirms a fully cross-linked, impermeable polyurea shell, validating the success of the interfacial polymerization[7].
Step-by-step workflow for nonaqueous microcapsule synthesis using p-TMXDI.
Safety, Toxicology, and Handling
While all isocyanates are potential respiratory and dermal sensitizers, p-TMXDI offers a vastly improved safety profile compared to industry standards like TDI[2]. Its solid state at room temperature and extremely low vapor pressure (0.4 mm Hg at 100 °C) virtually eliminate inhalation hazards under ambient conditions[4]. However, heating the compound during curing processes can generate vapors; thus, all thermal polymerizations must be conducted within a certified fume hood using appropriate personal protective equipment (PPE).
References
-
alpha,alpha,alpha',alpha'-Tetramethylxylylene diisocyanate (CID 17718) . PubChem. Available at:[Link]
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A Robust Oil-in-Oil Emulsion for the Nonaqueous Encapsulation of Hydrophilic Payloads . Journal of the American Chemical Society. Available at:[Link]
- US Patent 4913753A: TMXDI, curing agent for hydroxy terminated propellant binders. Google Patents.
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The Effect of Annealing on the Thermal and Dynamic Mechanical Properties of TMXDI Based Polyurethanes . Defense Technical Information Center (DTIC). Available at:[Link]
-
Castable Polyurethane Elastomers . CRC Press / ResearchGate. Available at:[Link]
Sources
- 1. alpha,alpha,alpha',alpha'-Tetramethylxylylene diisocyanate | C14H16N2O2 | CID 17718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108164377B - Method for improving TMXDI-HTPB propellant process performance and product - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4913753A - TMXDI, curing agent for hydroxy terminated propellant binders - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
